ent-Kaurenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

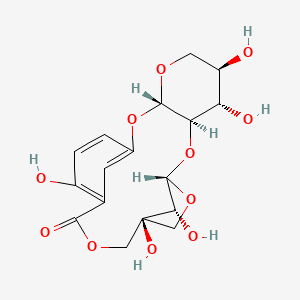

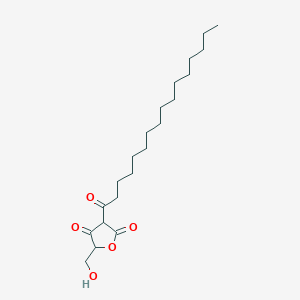

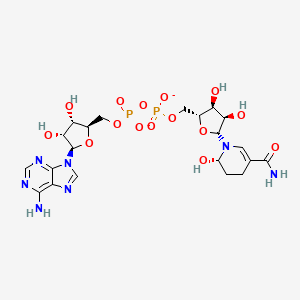

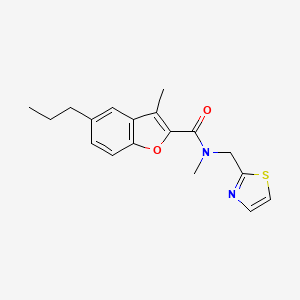

Ent-kaur-16-en-19-ol is an ent-kaurane diterpenoid.

Aplicaciones Científicas De Investigación

Vascular Smooth Muscle Contractility

ent-Kaurenoic acid (KA) isolated from Viguiera robusta shows potential in influencing vascular smooth muscle contractility. At higher concentrations, KA can inhibit the contractility of rat carotid artery induced by phenylephrine, a selective alpha(1)-adrenergic agonist. This effect is reversible after a certain period, suggesting KA's temporary modulating role in vascular smooth muscle responses (Tirapelli et al., 2002).

Pharmacological Properties and Chemical Synthesis

The ent-kaurene diterpenoids, including ent-Kaurenol, have a rich history in traditional medicine and exhibit a variety of pharmacological activities like antitumor, antibacterial, antiviral, and anti-inflammatory effects. Their structural diversity and complexity have inspired extensive research in biosynthesis, chemical synthesis, and pharmacological studies. However, their clinical development faces challenges due to moderate potency, limited solubility, and bioavailability, necessitating further research in structural optimization for enhanced therapeutic potential (Ding et al., 2017).

Role in Gibberellin Phytohormone Biosynthesis

ent-Kaurenoic acid plays a critical role as a precursor in the biosynthesis of gibberellins, plant hormones that significantly influence growth and development. Understanding the biosynthetic pathway of ent-Kaurenoic acid in plants like Montanoa tomentosa contributes to the broader knowledge of plant hormone regulation and potential agricultural applications (Villa‐Ruano et al., 2010).

Enzymatic Mechanism in Plant Development

Studies on kaurene oxidase, a multifunctional cytochrome P450, reveal its role in catalyzing three sequential oxidations in gibberellin biosynthesis. This enzyme transforms ent-kaurene into ent-kauren-19-oic acid, crucial for plant development. Insights into the enzymatic mechanism and properties of kaurene oxidase offer potential applications in modifying plant growth pathways (Morrone et al., 2010).

Immunomodulatory Effects

Studies on ent-kaurenoic acid derivatives have indicated significant immunomodulatory effects, particularly in stimulating the proliferation of human peripheral blood mononuclear cells. This suggests potential applications in enhancing immune responses or in treatments that require immunomodulation (Ohkoshi et al., 2004).

Propiedades

Nombre del producto |

ent-Kaurenol |

|---|---|

Fórmula molecular |

C20H32O |

Peso molecular |

288.5 g/mol |

Nombre IUPAC |

[(1S,4S,5R,9S,10R,13S)-5,9-dimethyl-14-methylidene-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methanol |

InChI |

InChI=1S/C20H32O/c1-14-11-20-10-7-16-18(2,13-21)8-4-9-19(16,3)17(20)6-5-15(14)12-20/h15-17,21H,1,4-13H2,2-3H3/t15-,16+,17-,18-,19+,20+/m0/s1 |

Clave InChI |

TUJQVRFWMWRMIO-GNVSMLMZSA-N |

SMILES isomérico |

C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@H]2CC[C@@H](C3)C(=C)C4)C)CO |

SMILES canónico |

CC1(CCCC2(C1CCC34C2CCC(C3)C(=C)C4)C)CO |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

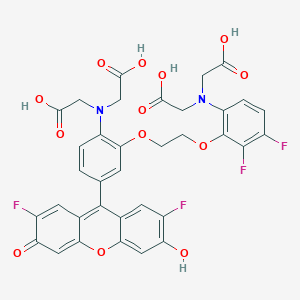

![N,N'-{[(3S,5S,9S,11R,12E,14E,17S,23S,25S,29S,31R,32E,34E,37S)-3,9,23,29-tetrahydroxy-11,17,31,37-tetramethoxy-4,4,24,24-tetramethyl-7,27-dioxo-6,20,26,40-tetraoxa-41,42-diazatricyclo[36.2.1.1~18,21~]dotetraconta-1(41),12,14,18,21(42),32,34,38-octaene-5,25-diyl]bis[(1E,4R,5R,9S,10S)-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-ene-11,1-diyl]}bis(N-methylformamide)](/img/structure/B1263428.png)

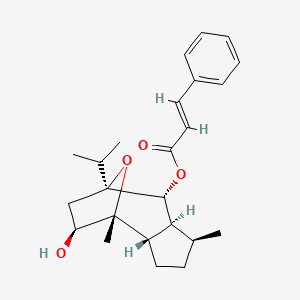

![3-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl]-4-oxo-1-phthalazinecarboxamide](/img/structure/B1263436.png)